(3R,4S)-3-Methyloxan-4-amine hydrochloride
Overview
Description
“(3R,4S)-3-Methyloxan-4-amine hydrochloride” is also known as “(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride”. It has a molecular weight of 153.61 and its IUPAC name is "(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride" .
Synthesis Analysis
The synthesis of similar compounds involves the use of formic acid at 50-60°C for 8 hours, followed by hydrolysis at 100°C for 2.5 hours . Another method involves the use of proline hydroxylases for selective L-proline hydroxylation .
Chemical Reactions Analysis
The compound can be produced using suitable hydroxylases in a highly regio- and stereo-selective manner . Hydroxylases acting on free L-proline belong to the 2-oxoglutarate-dependent dioxygenase superfamily .
Physical And Chemical Properties Analysis
The compound is a solid and is stored at room temperature in an inert atmosphere .
Scientific Research Applications
Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used in drug discovery for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results : Among the new pyrrolidines, the cis-3R,4S-configured compounds combine agonistic activity at PPARα and PPARγ, restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .
Bioprocessing and Cell Culture
- Field : Biotechnology
- Application : Certain aminocyclopentane derivatives, such as (1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride, are used in bioprocessing and cell culture applications .
- Results : The outcomes of these applications can vary widely depending on the specific cell lines and culture conditions used. The source does not provide specific quantitative data or statistical analyses .
Synthesis of Bioactive Compounds
- Field : Organic Chemistry
- Application : Certain pyrrolidine derivatives, such as (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride, are used in the synthesis of bioactive compounds .
- Results : The outcomes of these applications can vary widely depending on the specific reactions and conditions used. The source does not provide specific quantitative data or statistical analyses .
Safety And Hazards
properties
IUPAC Name |
(3R,4S)-3-methyloxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUEEOHOGWETD-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Methyl-4-aminotetrahydropyran hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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